molecular formula C20H24N2O B294858 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide

2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide

Cat. No. B294858
M. Wt: 308.4 g/mol
InChI Key: AULRAAKNJYYTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide, also known as DPA, is a chemical compound that has been widely studied in the field of neuroscience due to its potential therapeutic effects on various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide is not fully understood, but it is believed to act on the cholinergic and glutamatergic systems in the brain. 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been shown to increase acetylcholine levels in the brain, which is important for cognitive function. It also modulates glutamate release, which is involved in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has also been found to decrease oxidative stress and inflammation in the brain, which can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide in lab experiments is that it has been well-studied and has a known synthesis method. Additionally, 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been found to have low toxicity and can be administered orally. However, one limitation of using 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide. One area of interest is its potential use in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide and its effects on the cholinergic and glutamatergic systems in the brain. Finally, further studies are needed to determine the optimal dosage and administration method of 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide for therapeutic use.
Conclusion
In conclusion, 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide, or 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide, is a chemical compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on the cholinergic and glutamatergic systems in the brain. 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been found to have low toxicity and can be administered orally, making it a potential candidate for therapeutic use. Future research is needed to fully understand the potential of 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide involves the reaction of 2-bromo-2-phenylacetonitrile with pyrrolidine to form 2-phenylacetonitrile-N-ethylpyrrolidine, which is then reacted with benzophenone to produce 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide. This synthesis method has been well-documented in the literature and has been used by many researchers to produce 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide for their experiments.

Scientific Research Applications

2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. Additionally, 2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.

properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2,2-diphenyl-N-(2-pyrrolidin-1-ylethyl)acetamide

InChI

InChI=1S/C20H24N2O/c23-20(21-13-16-22-14-7-8-15-22)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2,(H,21,23)

InChI Key

AULRAAKNJYYTLO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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